molecular formula C12H22N2O2 B2984551 3-Allyl-3-amino-1-boc-pyrrolidine CAS No. 1440960-50-8

3-Allyl-3-amino-1-boc-pyrrolidine

Cat. No.: B2984551
CAS No.: 1440960-50-8
M. Wt: 226.32
InChI Key: NIJUVWOOJQTXTQ-UHFFFAOYSA-N
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Description

3-Allyl-3-amino-1-boc-pyrrolidine, also known as 1,1-Dimethylethyl 3-amino-3-(2-propen-1-yl)-1-pyrrolidinecarboxylate, is a chemical compound with the molecular formula C12H22N2O2 . It has a molecular weight of 226.32 .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as this compound, often involves the use of primary amines with diols . A variety of five-, six-, and seven-membered cyclic amines can be synthesized in good to excellent yields . The process also involves the use of a Cp*Ir complex as a catalyst . Other methods include the use of O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring with an allyl group and a boc-protected amine attached . The presence of the boc group (tert-butoxycarbonyl) makes this compound a useful building block in organic synthesis, particularly in the synthesis of complex molecules where selective deprotection is required .


Chemical Reactions Analysis

Pyrrolidine derivatives, including this compound, can undergo a variety of chemical reactions. For instance, they can participate in Pd-catalyzed reactions with aryl bromides, resulting in high levels of diastereoselectivity . They can also undergo protodeboronation, a process that involves the removal of a boron group from a molecule .


Physical and Chemical Properties Analysis

This compound is a solid compound . It has a melting point range of 63-68 °C . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of Pyrrolidines

Research has shown that a series of 3-substituted N-Boc protected pyrrolidines can be prepared via iron-catalyzed cross-coupling, involving Boc protected N-allyl-N-(2-bromoallyl)amine and organomagnesium compounds, followed by ring closing metathesis and hydrogenation of the formed pyrrolines (Østergaard et al., 2002).

Catalytic Asymmetric Intramolecular Hydroamination

A P-stereogenic PNP pincer-Pd complex is utilized in the asymmetric intramolecular hydroamination of amino-1,3-dienes to synthesize allyl-type chiral pyrrolidine derivatives. This method yields products with excellent regioselectivities and moderate enantioselectivities (Yang et al., 2015).

Construction of Functionalized Pyrrolidine Rings

The nucleophilic phosphine-catalyzed intramolecular Michael reaction of N-allylic substituted α-amino nitriles has been developed for efficiently constructing functionalized 2,4-disubstituted pyrrolidines (N-heterocyclic α-amino nitriles) via 5-endo-trig cyclization (En et al., 2014).

Enantioselective Synthesis of Substituted Pyrrolidines

The lithiation of N-Boc-allylic and benzylic amines, followed by conjugate additions to nitroalkenes, enables the enantioselective synthesis of substituted pyrrolidines. This method provides a route to various 3,4-substituted pyrrolidines and has been applied to synthesize pharmaceutical candidates (Johnson et al., 2002).

Synthesis of α-Alkenyl Pyrrolidine Derivatives

CpRu-catalyzed asymmetric intramolecular dehydrative N-allylation of N-substituted ω-amino- and -aminocarbonyl allylic alcohols has been employed to synthesize α-alkenyl pyrrolidine derivatives. This method offers significant flexibility in N-substitutions, aiding in natural product synthesis (Seki et al., 2012).

Enantioselective Iridium-Catalyzed Synthesis

Successive nucleophilic and electrophilic allylation mediated by bis-Boc-carbonate forms enantiomerically enriched 2,4-disubstituted pyrrolidines. The process involves an iridium-catalyzed transfer hydrogenative carbonyl C-allylation followed by Tsuji-Trost N-allylation and Mitsunobu cyclization (Luo et al., 2019).

Safety and Hazards

When handling 3-Allyl-3-amino-1-boc-pyrrolidine, personal protective equipment and face protection should be worn . It should not come into contact with the eyes, skin, or clothing, and ingestion or inhalation should be avoided . The compound is considered hazardous and can cause eye irritation, skin irritation, and respiratory system toxicity .

Future Directions

The use of boc-protected amines, such as 3-Allyl-3-amino-1-boc-pyrrolidine, is becoming increasingly common in the field of organic synthesis . They are particularly useful in the synthesis of complex molecules where selective deprotection is required . Future research may focus on developing more efficient and selective methods for the synthesis and deprotection of boc-protected amines .

Properties

IUPAC Name

tert-butyl 3-amino-3-prop-2-enylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-5-6-12(13)7-8-14(9-12)10(15)16-11(2,3)4/h5H,1,6-9,13H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJUVWOOJQTXTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CC=C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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